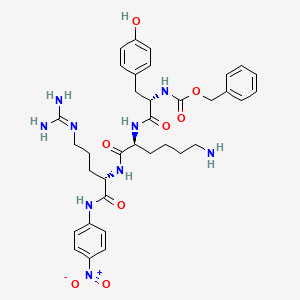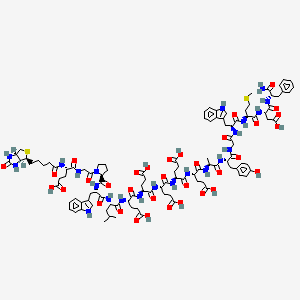
Voxvoganan (trihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Voxvoganan (trihydrochloride), also known as LTX-109 trihydrochloride, is a synthetic antimicrobial agent developed by Lytix Biopharma As. It is a small peptide drug that acts as a cell membrane regulator. Voxvoganan (trihydrochloride) is currently in clinical phase II trials for the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and other bacterial and fungal infections .
准备方法
Synthetic Routes and Reaction Conditions
Voxvoganan (trihydrochloride) is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Voxvoganan (trihydrochloride) involves large-scale SPPS techniques, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then converted to its trihydrochloride salt form for stability and ease of handling .
化学反应分析
Types of Reactions
Voxvoganan (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its antimicrobial properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Voxvoganan (trihydrochloride) with altered antimicrobial properties. These derivatives are often tested for their efficacy against different bacterial and fungal strains .
科学研究应用
Voxvoganan (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial activity.
Biology: Investigated for its effects on bacterial and fungal cell membranes, as well as its potential to disrupt biofilms.
Medicine: Explored as a topical antimicrobial agent for treating skin infections, nasal decolonization of MRSA, and other bacterial and fungal infections.
作用机制
Voxvoganan (trihydrochloride) exerts its effects through a membrane-lysing mechanism of action. It binds to negatively charged membrane components on the bacterial cell wall, leading to membrane disruption and cell lysis. This rapid bactericidal activity is based on the biological principle of innate immune effectors, lytic peptides. The compound is stable against protease degradation, making it effective against a wide range of bacterial and fungal pathogens .
相似化合物的比较
Similar Compounds
Mupirocin: Another topical antimicrobial agent used for treating bacterial skin infections.
Bacitracin: A peptide antibiotic used for topical treatment of bacterial infections.
Neomycin: An aminoglycoside antibiotic used in topical formulations for bacterial infections
Uniqueness of Voxvoganan (trihydrochloride)
Voxvoganan (trihydrochloride) is unique due to its broad-spectrum, fast-acting bactericidal activity and its stability against protease degradation. Unlike other antimicrobial agents, it targets the bacterial cell membrane, leading to rapid cell lysis and death. This mechanism of action reduces the likelihood of resistance development, making it a promising candidate for treating multi-resistant bacterial infections .
属性
分子式 |
C43H72Cl3N11O3 |
|---|---|
分子量 |
897.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride |
InChI |
InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1 |
InChI 键 |
KXMSCJYCDUWIMI-RZQNRPNSSA-N |
手性 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
规范 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


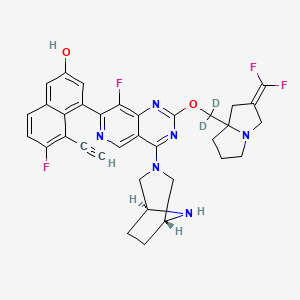
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
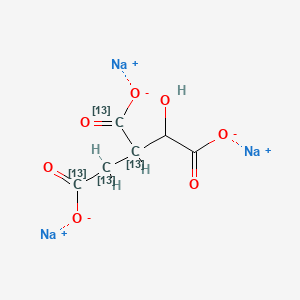
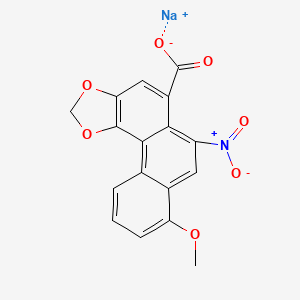
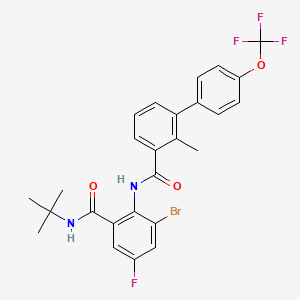
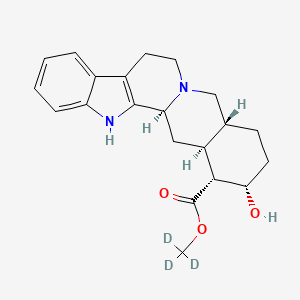
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
